N-[3-(Methylamino)propyl]-acetamide HCl
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Overview
Description
N-[3-(Methylamino)propyl]-acetamide HCl is an organic compound with a variety of applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]-acetamide HCl typically involves the reaction of N-methyl-1,3-propanediamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)propyl]-acetamide HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[3-(Methylamino)propyl]-acetamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties[][3].
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]-acetamide HCl involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: Similar in structure but used primarily in polymer chemistry.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Properties
Molecular Formula |
C6H15ClN2O |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H |
InChI Key |
YMNNBDRFZFHMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNC.Cl |
Origin of Product |
United States |
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